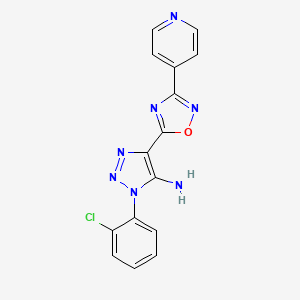
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, pyridine, and piperidine rings. These structural motifs are commonly found in various pharmaceutical agents and are known for their potential interactions with biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through functionalization reactions, as demonstrated in the study of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. The acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, suggesting a possible route for the synthesis of related compounds . Additionally, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride through acylation and deprotection steps indicates a method that could be adapted for the synthesis of the target compound, considering the structural similarities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR, mass spectra, and FT-IR, as well as X-ray crystallography . The dihedral angles between rings, hydrogen bonding interactions, and the overall 3D conformation are critical aspects that can be determined through these methods. For the target compound, similar analytical techniques would be employed to confirm its structure and analyze its conformational properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including the formation of different products under the influence of base and solvent, as seen in the formation of imidazo[4,5-b]pyridine derivatives . The reactivity of the target compound could also be explored in different conditions to synthesize novel derivatives or to modify its functional groups for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and intermolecular interactions, can be studied using techniques like TG-DTG and Hirshfeld surface analysis . The solvent effects on structural parameters and non-linear optical properties are also of interest, providing insights into the compound's behavior in various environments. For the target compound, similar studies would reveal its stability, solubility, and potential applications in materials science or as a pharmaceutical agent.
Scientific Research Applications
Synthesis and Characterization of Derivatives
The synthesis and characterization of new pyrazole and pyridine derivatives, which share structural similarities with the compound , are fundamental in the development of new therapeutic agents. For example, Hassan et al. (2014) described the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential of pyrazole derivatives in the development of cancer treatments (Hassan, Hafez, & Osman, 2014).
Potential as Antimicrobial and Anticancer Agents
Derivatives of pyrazole and pyridine have been evaluated for their antimicrobial and anticancer activities. For instance, the creation of benzodifuranyl and triazine derivatives from similar structural motifs has been explored for their anti-inflammatory and analgesic properties, as well as COX-1/COX-2 inhibition, indicating their potential as novel therapeutic agents with specific target activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Receptor Binding and Pharmacological Activity
The interaction and binding affinity of pyrazole derivatives to specific receptors, such as the CB1 cannabinoid receptor, are of significant interest. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative with the CB1 receptor, providing insights into the design of receptor-specific antagonists and agonists, which can be pivotal in developing treatments for various conditions, including pain and neurodegenerative diseases (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Development of Diagnostic and Therapeutic Agents
The structural motifs present in the compound are also explored in the development of diagnostic tools and therapeutic agents. For example, Mundwiler et al. (2004) discussed a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, illustrating the versatility of pyrazole and pyridine derivatives in medicinal chemistry and imaging applications (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Safety And Hazards
The safety and hazards associated with the compound are usually determined through toxicological studies.
Future Directions
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and activities.
Please note that the availability of this information depends on how much research has been done on the compound. For a comprehensive analysis, you may need to consult scientific literature or databases, perform laboratory experiments, or use computational chemistry software. Always ensure to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFCQPYKWLVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)
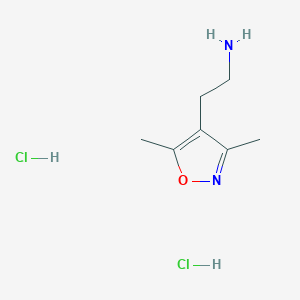
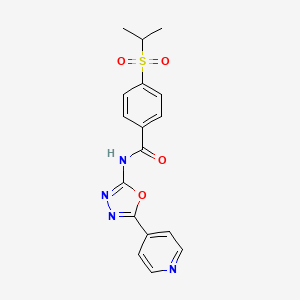
![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)



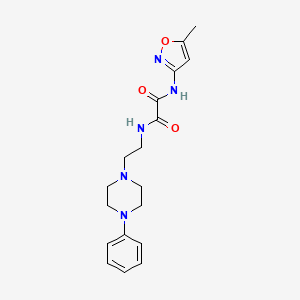
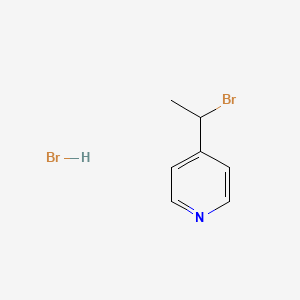
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
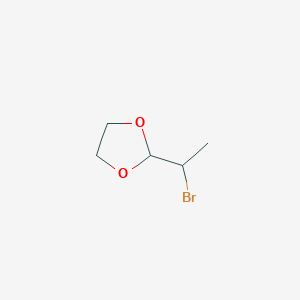
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)
